molecular formula C10H11ClO3 B8750267 Methyl 2-methoxy-5-chloromethylbenzoate CAS No. 7252-24-6

Methyl 2-methoxy-5-chloromethylbenzoate

Cat. No.: B8750267
CAS No.: 7252-24-6
M. Wt: 214.64 g/mol
InChI Key: VYBQOEVRXJJHTD-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-chloromethylbenzoate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This benzoate ester features a strategically substituted aromatic ring with both methoxy and chloromethyl functional groups, making it a versatile synthon for constructing complex molecular architectures. The methoxy group acts as an electron-donating substituent, influencing the electron density of the aromatic ring and potentially directing further electrophilic substitution reactions . The highly reactive chloromethyl group serves as a crucial handle for further synthetic elaboration, enabling molecular diversification through nucleophilic substitution or serving as a precursor for other functional groups. While specific published data on this exact compound is limited, its structural analogs are recognized as critical building blocks in modern organic synthesis . Compounds within this chemical class are frequently employed in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds essential for creating the complex skeletons of modern drug candidates . The integration of both a protected alcohol (as the methyl ester) and a benzylic chloride on the same molecule provides researchers with multiple orthogonal reactivity pathways for parallel synthesis and molecular optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

7252-24-6

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 5-(chloromethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

VYBQOEVRXJJHTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, solubility, and applications of benzoate esters are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Methyl 2-Methoxy-5-Chloromethylbenzoate and Analogs
Compound Name Substituents (Position) Key Functional Groups Molecular Formula Key Properties/Applications
Methyl 5-chloro-2-methoxybenzoate Cl (5), OCH₃ (2) Chloro, Methoxy, Ester C₉H₉ClO₃ Intermediate in organic synthesis
Methyl 2-chloro-5-formylbenzoate Cl (2), CHO (5) Chloro, Formyl, Ester C₉H₇ClO₃ Precursor for nucleophilic additions
Methyl 2-amino-5-chlorobenzoate NH₂ (2), Cl (5) Amino, Chloro, Ester C₈H₈ClNO₂ Pharmaceutical intermediate
Methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate Cl (5), OCH₂(2-ClC₆H₄) (2) Chloro, Benzyloxy, Ester C₁₅H₁₂Cl₂O₃ Lipophilic; potential agrochemical use
Key Observations :
  • Electronic Effects: The methoxy group (OCH₃) in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution at the ortho/para positions. In contrast, the chloromethyl group (-CH₂Cl) is weakly electron-withdrawing due to the inductive effect of Cl, creating a polarized region at the 5-position . Compared to Methyl 2-amino-5-chlorobenzoate , the amino group (-NH₂) is strongly electron-donating, significantly increasing ring electron density and altering reactivity (e.g., faster nitration or sulfonation).
  • Steric and Reactivity Differences :

    • The chloromethyl group introduces steric hindrance absent in simpler chloro-substituted analogs (e.g., Methyl 5-chloro-2-methoxybenzoate ). This bulk may slow down reactions at the 5-position but enhance alkylation or nucleophilic substitution opportunities.
    • In Methyl 2-chloro-5-formylbenzoate , the formyl (-CHO) group is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas the chloromethyl group in the target compound is more suited for SN2 reactions or elimination.

Physicochemical Properties

While direct data for this compound is unavailable, trends can be inferred:

Table 2: Estimated Physicochemical Properties
Property This compound Methyl 5-Chloro-2-Methoxybenzoate Methyl 2-Amino-5-Chlorobenzoate
Molecular Weight ~216.63 g/mol 200.62 g/mol 185.61 g/mol
Boiling Point Higher (due to -CH₂Cl) ~250–300°C (est.) ~200–250°C (est.)
Solubility in Polar Solvents Moderate (chloromethyl reduces polarity) High (Cl and OCH₃ enhance polarity) High (NH₂ increases H-bonding)
Reactivity Alkylation, hydrolysis Ester hydrolysis, electrophilic substitution Amide formation, diazotization
  • Solubility: The chloromethyl group reduces polarity compared to Methyl 5-chloro-2-methoxybenzoate, decreasing water solubility but enhancing lipophilicity, making it suitable for non-polar solvents .

Preparation Methods

Reaction Conditions:

  • Substrate : Methyl 2-methoxybenzoate

  • Chloromethylating Agent : MOMCl (1.2–1.5 equiv)

  • Catalyst : ZnCl2 (0.1–0.2 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 40–60°C

  • Time : 6–12 hours

Key Data:

ParameterValueSource
Yield78–85%
Purity (HPLC)98.5–99.2%
Byproducts<2% dichloromethyl derivatives

Mechanistic Insight :
The Lewis acid activates the chloromethylating agent, facilitating electrophilic substitution at the para position relative to the methoxy group. Steric and electronic effects direct the chloromethyl group to the 5-position.

Direct Chlorination of Methyl 2-Methoxy-5-methylbenzoate

Direct chlorination of a pre-existing methyl group on the aromatic ring offers a streamlined pathway. This method uses chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

Reaction Conditions:

  • Substrate : Methyl 2-methoxy-5-methylbenzoate

  • Chlorinating Agent : Cl2 gas (1.1–1.3 equiv)

  • Catalyst : None required (radical initiators optional)

  • Solvent : Carbon tetrachloride (CCl4)

  • Temperature : 80–100°C

  • Time : 4–8 hours

Key Data:

ParameterValueSource
Conversion Rate90–95%
Selectivity88–92%
Byproducts5–8% over-chlorinated derivatives

Optimization Note :
Lower temperatures (60–70°C) reduce over-chlorination but prolong reaction times. Photoredox catalysis has been explored to enhance selectivity, though scalability remains challenging.

Esterification of 2-Methoxy-5-chloromethylbenzoic Acid

This two-step approach synthesizes the target compound via esterification of the pre-formed carboxylic acid.

Step 1: Synthesis of 2-Methoxy-5-chloromethylbenzoic Acid

  • Substrate : 5-Chloromethyl-2-methoxybenzoic acid

  • Chlorination Method : Friedel-Crafts alkylation or side-chain chlorination.

Step 2: Esterification with Methanol

  • Acid Catalyst : H2SO4 (conc.) or thionyl chloride (SOCl2)

  • Solvent : Methanol (excess as solvent)

  • Temperature : 60–80°C

  • Time : 3–5 hours

Key Data:

ParameterValueSource
Overall Yield70–75%
Purity (HPLC)97.8–98.5%

Advantages :

  • Avoids handling hazardous chloromethylating agents.

  • Suitable for large-scale production due to straightforward purification.

Halogen Exchange Reactions

Halogen exchange (halex) reactions replace a bromine or iodine atom with chlorine, offering an alternative route.

Reaction Conditions:

  • Substrate : Methyl 2-methoxy-5-bromomethylbenzoate

  • Chlorinating Agent : CuCl or NaCl in DMF

  • Temperature : 100–120°C

  • Time : 12–24 hours

Key Data:

ParameterValueSource
Yield65–70%
Selectivity80–85%

Limitations :

  • Requires synthesis of bromomethyl precursors, adding steps.

  • Lower yields compared to direct methods.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental ImpactCost Efficiency
Chloromethylation78–85HighModerate (hazardous reagents)High
Direct Chlorination88–92ModerateHigh (Cl2 handling)Moderate
Esterification70–75HighLowLow
Halogen Exchange65–70LowModerateHigh

Key Takeaways :

  • Chloromethylation and direct chlorination are preferred for high yields but require careful handling of hazardous reagents.

  • Esterification is environmentally favorable but involves multi-step synthesis.

  • Industrial applications prioritize chloromethylation for balance between yield and scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-methoxy-5-chloromethylbenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-methoxy-5-chloromethylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic substitution on pre-functionalized benzoate esters using chloromethylating agents like chloromethyl methyl ether (MOMCl). Optimization involves controlling reaction temperature (40–60°C) and monitoring progress via TLC or HPLC . For higher yields, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis of the chloromethyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • FTIR : Look for ester C=O stretching (~1720 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and chloromethyl C-Cl (~650 cm⁻¹) bands .
  • ¹H NMR : Signals at δ 3.8–4.0 ppm (methoxy -OCH₃), δ 4.5–4.7 ppm (chloromethyl -CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) split due to substituent positions .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -OCH₃ or -CH₂Cl) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous rinsing to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., FTIR vs. Raman) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in vibrational mode sensitivities. For example, Raman spectroscopy better resolves non-polar bonds (e.g., C-Cl), while FTIR excels for polar groups (e.g., C=O). Cross-validate with computational methods (DFT calculations) to assign peaks accurately. Refer to studies on methyl 2-bromo-5-methoxybenzoate for analogous vibrational analyses .

Q. What strategies are effective in minimizing by-product formation during the chloromethylation of methyl 2-methoxybenzoate?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled chloromethylating agents to avoid side reactions.
  • Temperature Control : Maintain sub-60°C conditions to suppress poly-chloromethylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
  • Analytical Monitoring : Employ GC-MS or HPLC to detect early-stage intermediates and adjust reaction parameters dynamically .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are likely?

  • Methodological Answer :

  • Stability : The compound is moisture-sensitive; store in anhydrous environments (desiccator with P₂O₅) at –20°C. Avoid light exposure to prevent radical-mediated degradation .
  • Degradation Pathways : Hydrolysis of the chloromethyl group yields 2-methoxy-5-hydroxymethylbenzoate. Monitor via LC-MS for [M+H–Cl]⁺ ions at m/z 196.1 .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT-based software (e.g., Gaussian, ORCA) to model transition states and calculate activation energies. Focus on the chloromethyl group’s electrophilicity and steric effects from the methoxy substituent. Validate predictions with kinetic studies (e.g., SN2 reactions with thiols or amines) .

Q. How can researchers address discrepancies in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Purity Assessment : Confirm compound integrity via elemental analysis and HPLC (>98% purity).
  • Metabolic Stability Testing : Use liver microsome assays to identify metabolites that may interfere with activity .
  • Structural-Activity Relationship (SAR) : Synthesize and test derivatives (e.g., replacing -Cl with -Br or modifying the ester group) to isolate critical functional groups .

Data Contradiction Analysis

Q. When NMR spectra show unexpected splitting patterns in this compound, how should researchers troubleshoot?

  • Methodological Answer :

  • Impurity Check : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers.
  • Solvent Effects : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may resolve splitting .
  • Dynamic Effects : Consider rotational barriers (e.g., methoxy group) causing variable temperature NMR anomalies .

Methodological Resources

  • Spectral Databases : Refer to analogous studies on methyl 2-bromo-5-methoxybenzoate for comparative assignments .
  • Synthetic Protocols : Optimize chloromethylation using phase-transfer catalysis .
  • Safety Guidelines : Follow Combi-Blocks’ handling recommendations for chlorinated aromatics .

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